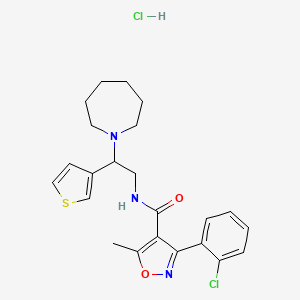
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mécanisme D'action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is not fully understood, but it is believed to act on several different targets in the body. One target is the serotonin receptor, specifically the 5-HT1A receptor. This compound has been shown to bind to and activate this receptor, which may contribute to its anxiolytic and sedative effects.
Another target is the GABA receptor. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to enhance GABAergic neurotransmission, which may also contribute to its anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has a variety of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, this compound has been shown to have anti-inflammatory and antioxidant activity. It may also have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is its versatility in scientific research. This compound has been studied for its potential applications in a variety of fields, including cancer research, neuroscience, and immunology.
One limitation of this compound is its complex synthesis method. This may make it difficult and expensive to produce in large quantities for use in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c). One area of research is in the development of new cancer treatments. This compound has shown promising anti-tumor activity, and further research may lead to the development of new cancer therapies.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has shown anxiolytic and sedative effects, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Finally, further research is needed to fully understand the mechanism of action of this compound. By identifying its targets and pathways in the body, researchers may be able to develop more effective treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis method for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is complex and involves several steps. One common method involves the reaction of 2-(thiophen-3-yl)ethanamine with 1-bromoazepane in the presence of a palladium catalyst. This reaction produces the intermediate N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-chloroethyl)-5,6-dimethoxy-1H-indole-2-carboxylic acid to produce the final product, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c).
Applications De Recherche Scientifique
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been studied for its potential applications in scientific research. One area of research is in the development of new treatments for cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for further development as a cancer treatment.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to have anxiolytic and sedative effects in animal models, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUMBBQABETII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

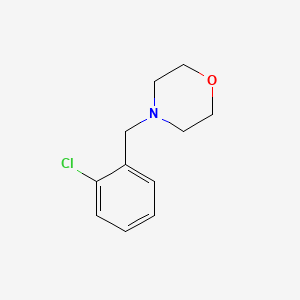

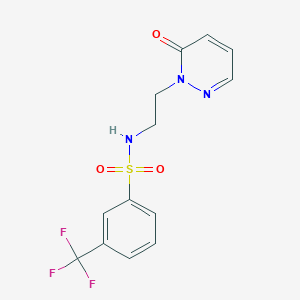
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)
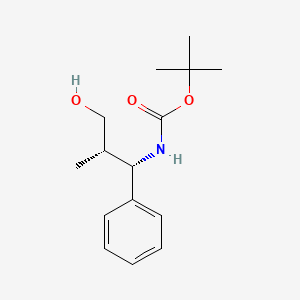

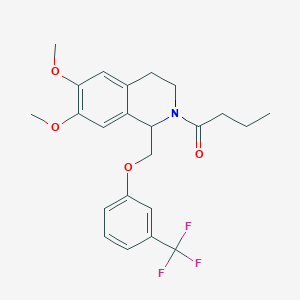
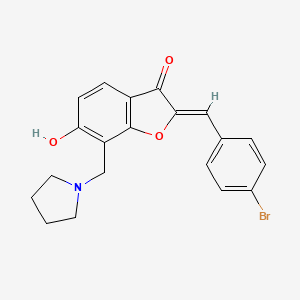
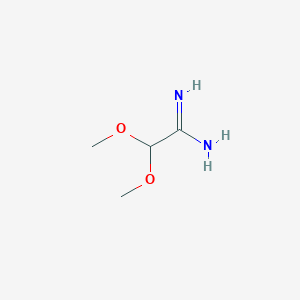
![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)
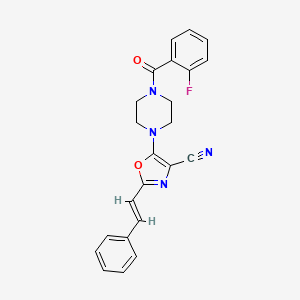
![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)